cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime

Description

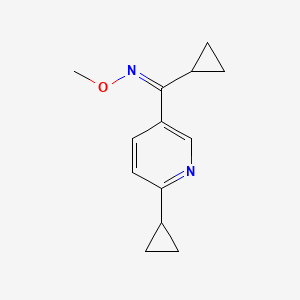

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime is a pyridine-derived oxime compound characterized by a cyclopropyl-substituted pyridine core and a methanone group modified with an O-methyloxime moiety.

Properties

IUPAC Name |

(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-methoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-16-15-13(10-4-5-10)11-6-7-12(14-8-11)9-2-3-9/h6-10H,2-5H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJJJLHGCHBSFQ-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1CC1)C2=CN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

6π-Electrocyclization of Oxime Precursors

Azaelectrocyclic transformations of oxime derivatives enable pyridine ring formation via disrotatory 6π-electrocyclization. For example, thermally induced cyclization of cis-dienone oximes generates 1,2-dihydropyridines, which oxidize to aromatic pyridines. Adapted to the target compound, this method could involve:

- Precursor Design : A conjugated oxime triene with pre-installed cyclopropyl groups.

- Cyclization Conditions : Heating at 70–90°C in aprotic solvents (e.g., acetonitrile) with Rh catalysts (e.g., [Cp*RhCl₂]₂) to enhance regioselectivity.

Key Data :

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | [Cp*RhCl₂]₂ (5 mol%) | |

| Temperature | 90°C | |

| Yield (model reaction) | 70% |

Formation of the Methanone O-Methyloxime Moiety

The ketone-to-oxime conversion is critical for introducing the O-methyloxime group. Two validated protocols are:

Direct Oximation of the Ketone Precursor

Reacting cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone with O-methylhydroxylamine hydrochloride under acidic conditions:

- Reagents : O-Methylhydroxylamine HCl (1.2 equiv), AcOH (catalytic).

- Solvent : Methanol or ethanol.

- Conditions : Reflux at 60–70°C for 6–12 hours.

Example Procedure from Patent Literature :

- Dissolve 1-(1,2,3,6-tetrahydro-4-pyridinyl)ethanone (1.0 equiv) in methanol.

- Add O-methylhydroxylamine hydrochloride (1.2 equiv) and acetyl chloride (2 drops).

- Stir at 0°C for 2 hours, then warm to room temperature overnight.

- Isolate the oxime hydrochloride via filtration (Yield: 85–90%).

Tandem Deprotection-Oximation

In multistep syntheses, ketone precursors protected as acetals or enol ethers undergo deprotection followed by oximation:

Integrated Synthetic Routes

Combining the above strategies, two full pathways emerge:

Route 1: Pyridine First, Oxime Last

- Step 1 : Synthesize 6-cyclopropylnicotinaldehyde via Suzuki-Miyaura coupling of 3-bromopyridine with cyclopropylboronic acid.

- Step 2 : Oxidize aldehyde to ketone using MnO₂.

- Step 3 : Oximation with O-methylhydroxylamine HCl.

Critical Challenges :

- Regioselectivity in cyclopropane introduction.

- Purification of polar oxime intermediates.

Route 2: Oxime-Mediated Cyclization

- Step 1 : Prepare a conjugated oxime triene with cyclopropyl substituents.

- Step 2 : 6π-Electrocyclization under Rh catalysis to form the pyridine core.

- Step 3 : Methylation of the oxime oxygen using methyl iodide.

Advantages :

Comparative Analysis of Methods

Experimental Optimization Insights

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime has shown potential as a lead compound in the development of new therapeutic agents due to its unique structural features that allow for interaction with biological targets.

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in human breast cancer cells, suggesting mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

- Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, providing a basis for further exploration in neuropharmacology .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

- Substituent Effects: Variations in substituents on the pyridine ring have been shown to significantly influence the compound's binding affinity and selectivity for specific biological targets. For example, modifications to the cyclopropyl group can enhance or diminish activity against certain cancer cell lines .

| Activity Type | Tested Cell Lines | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| Neuroprotection | SH-SY5Y (Neuronal) | 15.2 | Oxidative stress reduction |

| Antimicrobial | E. coli | 12.8 | Cell membrane disruption |

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against various human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 10.5 µM against MCF-7 cells, attributed to its ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Mechanisms

A study conducted by researchers at a leading university explored the neuroprotective effects of this compound in SH-SY5Y neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound reduced markers of oxidative damage and inflammation, suggesting potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime with two closely related analogs, highlighting key structural and molecular differences:

Key Findings:

- Steric and Electronic Influences : The tert-butyl group in the O-tert-butyloxime introduces significant steric hindrance, which may stabilize the compound against metabolic degradation or hydrolysis compared to the smaller methyl group .

- Molecular Weight Trends : The O-benzyloxime has the highest molecular weight (292.37 g/mol), which could impact pharmacokinetic properties like membrane permeability or bioavailability relative to the lighter O-methyl and O-tert-butyl analogs .

Research Implications and Limitations

While structural comparisons provide insights, experimental data on the target O-methyloxime are absent in the provided evidence. For example:

- Reactivity : The methyl group’s smaller size may increase nucleophilicity at the oxime nitrogen, favoring reactions like tautomerization or metal coordination.

- Biological Activity : Pyridine derivatives often target enzymes or receptors (e.g., kinase inhibitors), but the biological profile of this compound remains unstudied.

Further studies should prioritize synthesizing the O-methyloxime and evaluating its stability, solubility, and interactions in biological systems.

Biological Activity

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime (CAS No. 860784-51-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 333.2 ± 44.0 °C (predicted)

- pKa : 4.82 ± 0.24 (predicted) .

The oxime functional group in this compound is known for enhancing the biological activity of compounds by participating in various biochemical interactions. Oximes can act as enzyme inhibitors, particularly in the context of kinase inhibition, which is crucial for cancer therapy. The structural features of this compound suggest it may interact with specific targets involved in cellular signaling pathways.

Inhibition Studies

A notable study demonstrated that oxime derivatives could effectively inhibit FLT3 kinase activity with IC50 values as low as 7.89 nM, indicating a strong potential for targeting this pathway in hematological malignancies . While direct data on this compound is sparse, its design implies it could share similar inhibitory profiles.

Case Studies and Research Findings

Several case studies have explored the broader category of oxime-containing compounds:

- Cytotoxicity Against Cancer Cells :

- Mechanistic Insights :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.